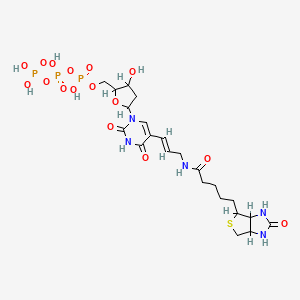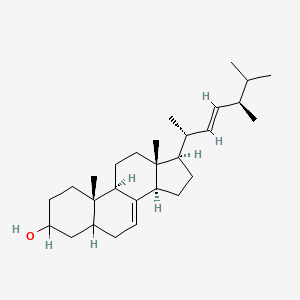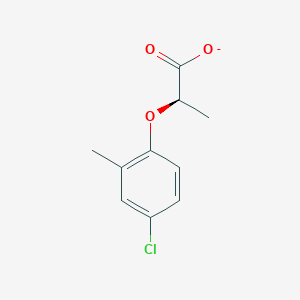
(R)-2-(4-Chloro-2-methylphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-(4-chloro-2-methylphenoxy)propanoate is a monocarboxylic acid anion that is the conjugate base of (R)-2-(4-chloro-2-methylphenoxy)propanoic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a (R)-mecoprop. It is an enantiomer of a (S)-2-(4-chloro-2-methylphenoxy)propanoate.
Scientific Research Applications
Environmental Monitoring and Analysis
A study by Nuhu et al. (2012) developed a sensitive and accurate method for determining phenoxy herbicides like 4-chloro-2-methylphenoxy propanoic acid in water samples. This method uses phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. This approach is significant for environmental monitoring, enabling the detection of low concentrations of these herbicides in real samples, like seawater and tap water (Nuhu et al., 2012).
Chirality and Herbicide Analysis
He et al. (2005) utilized vibrational circular dichroism (VCD) to investigate enantiopure herbicides, including (R)-2-(4-chloro-2-methylphenoxy) propanoic acid. This study is crucial for understanding the stereochemistry of these herbicides. The absolute configurations of these compounds were determined, highlighting the importance of chirality in the environmental impact and effectiveness of herbicides (He et al., 2005).
Soil and Groundwater Contamination Studies
Research by Matallo et al. (1999) focused on the leaching of mecoprop, a form of (R,S)-2-(4-chloro-2-methylphenoxy)propanoic acid, in different soil types. The study assessed how organic matter addition affects the leaching rate of these herbicides, which is crucial for understanding the environmental fate and potential groundwater contamination of these compounds (Matallo et al., 1999).
Bioremediation and Environmental Fate
Zhang et al. (2020) isolated a bacterial strain capable of utilizing both enantiomers of (R)-2-(4-chloro-2-methylphenoxy)propanoic acid, demonstrating its potential in bioremediation of contaminated sites. This study is vital for developing strategies to mitigate environmental pollution caused by these herbicides (Zhang et al., 2020).
properties
Molecular Formula |
C10H10ClO3- |
|---|---|
Molecular Weight |
213.64 g/mol |
IUPAC Name |
(2R)-2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/p-1/t7-/m1/s1 |
InChI Key |
WNTGYJSOUMFZEP-SSDOTTSWSA-M |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)[O-] |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



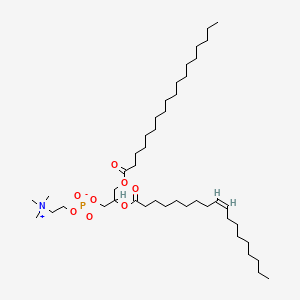
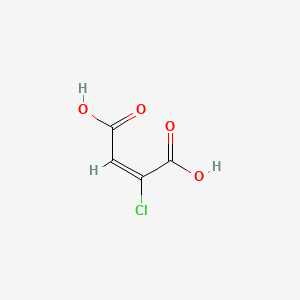
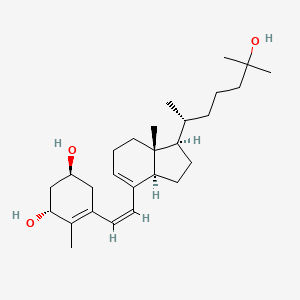
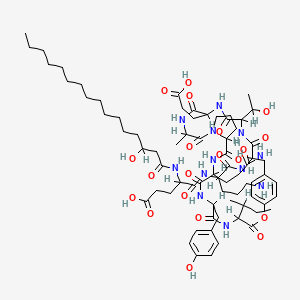

![[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1233959.png)
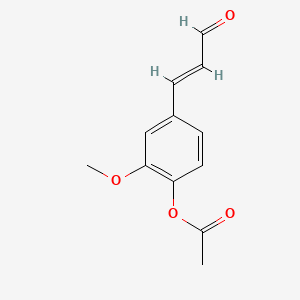
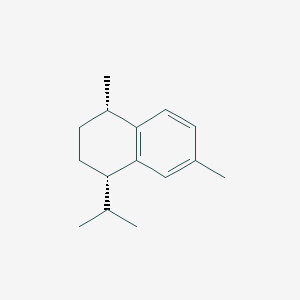
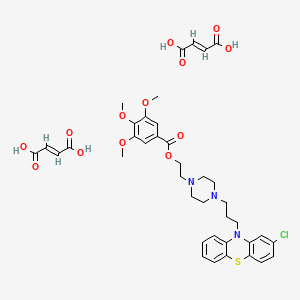
![1-[(Z)-[5-(4-aminophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1233966.png)
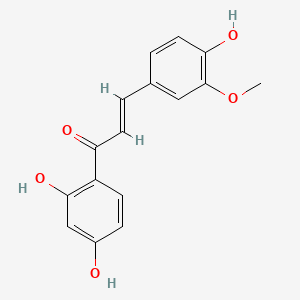
![(5S,8S,11S,12Z)-5-amino-N-[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]amino]-1,4-dioxobutan-2-yl]-8-(2-methylpropyl)-6,9-dioxo-1-thia-3,7,10-triazacyclotridec-12-ene-11-carboxamide](/img/structure/B1233969.png)
